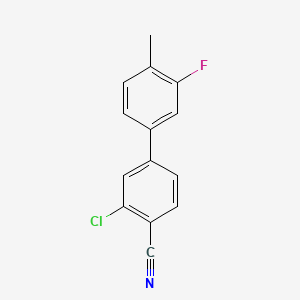

2-Chloro-4-(3-fluoro-4-methylphenyl)benzonitrile

Description

Properties

IUPAC Name |

2-chloro-4-(3-fluoro-4-methylphenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClFN/c1-9-2-3-11(7-14(9)16)10-4-5-12(8-17)13(15)6-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXGMTTMNUXFKLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC(=C(C=C2)C#N)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60742777 | |

| Record name | 3-Chloro-3'-fluoro-4'-methyl[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60742777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1355247-63-0 | |

| Record name | [1,1′-Biphenyl]-4-carbonitrile, 3-chloro-3′-fluoro-4′-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1355247-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-3'-fluoro-4'-methyl[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60742777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(3-fluoro-4-methylphenyl)benzonitrile typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methylbenzene and 2-chlorobenzonitrile.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction. Common solvents include dichloromethane and toluene, while catalysts such as aluminum chloride (AlCl3) may be used to promote the reaction.

Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and yield, often incorporating advanced technologies such as automated reactors and in-line purification systems .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(3-fluoro-4-methylphenyl)benzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) may be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Chloro-4-(3-fluoro-4-methylphenyl)benzonitrile has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as an intermediate in the development of pharmaceutical compounds.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(3-fluoro-4-methylphenyl)benzonitrile involves its interaction with specific molecular targets. The chloro and fluoro groups can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can modulate biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The table below compares key structural analogs based on substituent type, molecular properties, and applications:

Key Observations :

- Electronic Effects : The trifluoromethyl group (C₈H₃ClF₃N) is a stronger electron-withdrawing group (EWG) than the 3-fluoro-4-methylphenyl group, leading to higher lipophilicity and reduced solubility . In contrast, the pyrazole-substituted analog (C₁₀H₆ClN₃) introduces polarity and tautomerism, impacting binding stability in biological systems .

- Synthetic Accessibility : Suzuki coupling is hypothesized for the target compound, while analogs like 2-chloro-4-(1H-pyrazol-5-yl)benzonitrile require multi-step coupling and purification .

Physicochemical Properties

Biological Activity

2-Chloro-4-(3-fluoro-4-methylphenyl)benzonitrile, a compound with the chemical formula CHClFN, has garnered attention in recent years for its potential biological activities. This article explores the compound's synthesis, biological activity, and relevant case studies, providing a comprehensive overview of its implications in medicinal chemistry.

Chemical Structure and Properties

The molecular structure of this compound features a chloro and a fluoro substituent on a phenyl ring, which is known to influence its biological properties. The presence of these halogens can enhance lipophilicity and modulate interactions with biological targets.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. For instance, it has been tested against various bacterial strains, demonstrating effectiveness with minimum inhibitory concentrations (MICs) comparable to established antibiotics:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | ≤ 0.25 |

| Escherichia coli | ≤ 0.5 |

| Listeria monocytogenes | ≤ 0.25 |

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity against pathogenic fungi such as Candida albicans and Aspergillus niger. The following table summarizes its antifungal efficacy:

| Fungal Strain | MIC (μg/mL) |

|---|---|

| Candida albicans | ≤ 0.25 |

| Aspergillus niger | ≤ 0.5 |

This antifungal activity indicates the compound's potential in treating fungal infections, particularly in immunocompromised patients .

Inhibitory Effects on Enzymatic Activity

Research has also highlighted the compound's ability to inhibit specific enzymes, such as those involved in metabolic pathways. Its role as an inhibitor of metabotropic glutamate receptors (mGluR5) has been explored, suggesting possible applications in treating neurological disorders .

Case Studies

- Antimicrobial Efficacy Study : A study conducted on various analogs of benzonitrile derivatives, including this compound, demonstrated that modifications in the halogen substituents significantly impacted their antimicrobial potency. The study found that the presence of both chloro and fluoro groups enhanced the overall efficacy against Gram-positive bacteria .

- Neuropharmacological Assessment : In a separate investigation focusing on mGluR5 modulation, the compound was assessed for its anxiolytic and antipsychotic potential in rat behavioral models. The results indicated that certain derivatives exhibited promising effects, leading to further exploration of their therapeutic applications .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.